(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
CAS No.:
Cat. No.: VC18025069
Molecular Formula: C15H19NO5S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO5S |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C15H19NO5S/c1-3-6-21-15(19)11-12(9-5-4-7-20-9)22-14-10(8(2)17)13(18)16(11)14/h3,8-10,14,17H,1,4-7H2,2H3/t8-,9-,10+,14-/m1/s1 |
| Standard InChI Key | KDUOTWOTIWSCEX-DLVJRCHESA-N |
| Isomeric SMILES | C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)OCC=C)O |
| Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclo[3.2.0]hept-2-ene core, a hallmark of penem antibiotics, modified with an allyl ester, a (R)-tetrahydrofuran-2-yl group, and a (R)-1-hydroxyethyl substituent. The β-lactam ring—a four-membered cyclic amide—is central to its biological activity, while the sulfur atom at position 4 replaces the traditional oxygen in penicillins, enhancing stability against β-lactamases.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
| Molecular Formula | C₁₅H₁₉NO₅S |
| Molecular Weight | 325.4 g/mol |
| Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O |
| InChI Key | KDUOTWOTIWSCEX-DLVJRCHESA-N |
The stereochemistry at positions 5R, 6S, and the (R)-configured tetrahydrofuran-2-yl group is critical for molecular recognition by bacterial penicillin-binding proteins (PBPs).
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure through characteristic shifts: the β-lactam carbonyl (δ 175–180 ppm in ¹³C NMR) and the allyl ester’s vinyl protons (δ 5.2–5.8 ppm in ¹H NMR). High-Performance Liquid Chromatography (HPLC) methods utilizing C18 columns and acetonitrile-water gradients achieve baseline separation from Faropenem, with a retention time of 8.2±0.3 minutes under validated conditions .
Synthesis and Production
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves a multi-step sequence starting from 6-aminopenicillanic acid (6-APA). Key steps include:
-
Bicyclic Core Formation: Thioether linkage formation via nucleophilic displacement, followed by ring closure to generate the 4-thia-1-azabicyclo[3.2.0]hept-2-ene system.
-
Stereoselective Functionalization: Chiral auxiliaries or enzymatic resolution ensures the correct (R) configuration at the hydroxyethyl and tetrahydrofuran-2-yl positions .
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Allyl Esterification: Protection of the carboxylate group using allyl bromide under Mitsunobu conditions .
Table 2: Critical Synthesis Intermediates
| Intermediate | Role |
|---|---|
| 6-APA | β-Lactam precursor |
| (R)-Tetrahydrofuran-2-carbaldehyde | Chirality source for C3 position |
| tert-Butyldimethylsilyl (TBS) ether | Hydroxyethyl protecting group |
The tert-butyldimethylsilyl (TBS)-protected intermediate (CAS: 120705-67-1) is a pivotal precursor, enabling selective deprotection during final steps .
Scalability and Process Challenges
Large-scale production faces hurdles in maintaining stereochemical purity. Impurities exceeding 0.1%—such as epimers at C5 or C6—can compromise Faropenem’s efficacy, necessitating rigorous chiral HPLC monitoring .
Pharmaceutical Applications
Role in Faropenem Quality Control
As a pharmacopeial reference standard, the compound enables quantification of Faropenem impurities during stability testing. Regulatory guidelines (e.g., ICH Q3A) mandate stringent control over genotoxic impurities, with this compound serving as a marker for synthetic byproducts.
Stability-Indicating Methods
Forced degradation studies (acid/base hydrolysis, oxidation) reveal the compound’s susceptibility to β-lactam ring opening under acidic conditions (t₁/₂ = 2.3 hours at pH 2), underscoring the need for protective formulations.
Comparative Analysis with β-Lactam Antibiotics
Table 3: Antibiotic Class Comparison
| Class | β-Lactamase Resistance | Spectrum |
|---|---|---|
| Penicillins | Low | Narrow (Gram-positive) |
| Cephalosporins | Moderate | Broad (Gram-positive/-negative) |
| Penems | High | Extended (excluding P. aeruginosa) |
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